1'-Cbz-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
1’-Cbz-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Cbz-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves a multi-step process. One common method includes the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method yields various derivatives of spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H) tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1′-isobenzofuran]-3,3′(1H)-diones in good to high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
1’-Cbz-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The spirocyclic structure allows for substitution reactions at various positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ninhydrin, reducing agents, and various catalysts to facilitate the reactions. The conditions typically involve mild temperatures and the use of solvents like acetic acid .
Major Products
The major products formed from these reactions include various spirocyclic derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1’-Cbz-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for studying sigma receptors.
Industry: Utilized in the synthesis of materials with specific properties, such as colorants and perfumes.
Mechanism of Action
The mechanism of action of 1’-Cbz-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with sigma receptors, particularly the sigma-2 receptor. This interaction can modulate various cellular pathways, making it a valuable tool for studying receptor functions and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- Spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H) tetraones
- Spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1′-isobenzofuran]-3,3′(1H)-diones
Uniqueness
1’-Cbz-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe for sigma receptors sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H19NO4 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
benzyl 3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C20H19NO4/c22-18-16-8-4-5-9-17(16)20(25-18)10-12-21(13-11-20)19(23)24-14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
InChI Key |
LWXMODUVFYFHME-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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